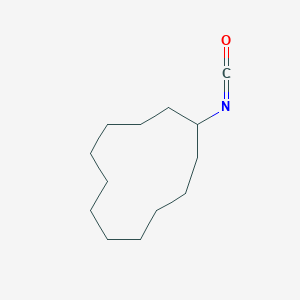![molecular formula C9H8Cl2O2 B1608544 2-[(2,6-Dichlorophenoxy)methyl]oxirane CAS No. 3556-00-1](/img/structure/B1608544.png)
2-[(2,6-Dichlorophenoxy)methyl]oxirane
Vue d'ensemble
Description
“2-[(2,6-Dichlorophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 3556-00-1 . It has a molecular weight of 219.07 . The IUPAC name for this compound is 2-[(2,6-dichlorophenoxy)methyl]oxirane .
Synthesis Analysis
The synthesis of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” can be achieved from 2,6-Dichlorophenol and Epichlorohydrin .
Molecular Structure Analysis
The molecular formula of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” is C9H8Cl2O2 . The InChI code for this compound is 1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 .
Physical And Chemical Properties Analysis
The predicted boiling point of “2-[(2,6-Dichlorophenoxy)methyl]oxirane” is 302.8±22.0 °C and its predicted density is 1.389±0.06 g/cm3 .
Applications De Recherche Scientifique
Environmental Fate and Biodegradation
The environmental behavior and microbial degradation of 2,4-D, a compound closely related to 2-[(2,6-Dichlorophenoxy)methyl]oxirane, are crucial for assessing its impact on ecosystems. Magnoli et al. (2020) reviewed the role of microorganisms in degrading 2,4-D and its degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighting the significance of microbial processes in mitigating environmental pollution from such herbicides (Magnoli et al., 2020).
Toxicology and Environmental Health
Studies on the toxicology of chlorinated dibenzo-p-dioxins, which share structural similarities with 2-[(2,6-Dichlorophenoxy)methyl]oxirane, reveal the complexity of assessing their mutagenic potential. Wassom et al. (1977) reviewed the genetic toxicology of these compounds, emphasizing the need for further research to fully understand their health implications (Wassom et al., 1977).
Environmental Chemicals and Epigenetics
The interaction between environmental chemicals and epigenetic mechanisms is a growing area of research. Baccarelli and Bollati (2009) discussed how various environmental chemicals, including those related to 2,4-D, can modify epigenetic marks, potentially mediating toxicity and affecting gene expression without altering the DNA sequence. This underscores the complexity of environmental exposures and their potential to influence health outcomes through epigenetic changes (Baccarelli & Bollati, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYMDUMUZXIMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395313 | |
| Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
CAS RN |
3556-00-1 | |
| Record name | 2-[(2,6-Dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)




